3-Bromo-1,1,1-trifluoroacetone oxime

Description

Current Research Landscape of Halogenated Fluorinated Ketone Oximes

The current research landscape is vibrant, with a strong focus on the development of novel synthetic methodologies that leverage the distinct reactivity of halogenated fluorinated ketone oximes. A primary area of investigation involves their use in cycloaddition reactions to generate highly functionalized isoxazolines and isoxazoles. These heterocycles are prevalent scaffolds in medicinal chemistry.

Researchers are actively exploring the one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoximes. beilstein-journals.orgnih.gov This approach often involves the in-situ generation of a trifluoroacetonitrile (B1584977) oxide from a halogenated precursor, which then undergoes a 1,3-dipolar cycloaddition with an alkene. beilstein-journals.org The use of various oxidizing agents and reaction conditions is being optimized to improve yields and expand the substrate scope. beilstein-journals.orgnih.gov Furthermore, electrochemical methods are being developed for the trifluoromethylation of alkenyl oximes to produce isoxazolines, offering a greener and more efficient alternative to traditional chemical oxidants. rsc.org

The reactivity of these oximes extends beyond cycloadditions. Studies are underway to explore their participation in tandem reactions, where an initial Michael addition is followed by a cycloaddition, leading to complex polycyclic structures. rsc.org The development of new catalytic systems, including both metal-based and organocatalysts, is a key focus to control the stereoselectivity of these transformations.

Structural Features and their Influence on Reactivity

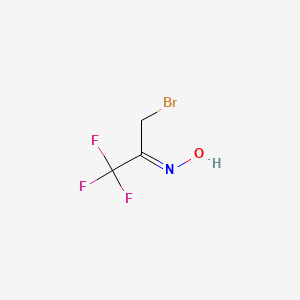

The reactivity of 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime is profoundly influenced by its unique structural features. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the oxime functionality. This inductive effect enhances the acidity of the oxime proton and influences the regioselectivity of its reactions.

The carbon-bromine bond serves as a versatile functional handle. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical processes. This dual reactivity allows for a wide range of synthetic transformations. For instance, the bromine atom can be displaced to introduce other functional groups or can be a key component in cross-coupling reactions.

The oxime moiety itself is the linchpin of the molecule's reactivity in cycloaddition reactions. Under basic conditions or with an appropriate activating agent, the oxime can be converted into a trifluoroacetonitrile oxide, a highly reactive 1,3-dipole. beilstein-journals.org This intermediate readily reacts with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to form five-membered heterocyclic rings. rsc.orgorganic-chemistry.orgwikipedia.org The stereochemistry of the resulting isoxazolines is often controlled by the geometry of the alkene and the reaction conditions.

Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluoroacetone oxime

| Property | Value |

| CAS Number | 117341-57-8 |

| Molecular Formula | C₃H₃BrF₃NO |

| Molecular Weight | 205.96 g/mol |

| Appearance | Colorless solid |

This table is generated based on available chemical supplier and database information.

Historical Context of Oxime Chemistry in Trifluoromethylated Systems

The journey of oxime chemistry within trifluoromethylated systems is intertwined with the broader history of organofluorine chemistry. The initial impetus for incorporating fluorine into organic molecules came from the quest for new materials with enhanced stability and unique properties. The development of electrophilic trifluoromethylating reagents, pioneered by scientists like Yagupolskii and Umemoto, was a significant milestone. beilstein-journals.orgnih.gov These reagents paved the way for the synthesis of a wide array of trifluoromethylated compounds, including ketones.

The subsequent conversion of these trifluoromethylated ketones to their corresponding oximes was a logical progression, driven by the well-established versatility of the oxime functional group in organic synthesis. The discovery that oximes could serve as precursors to nitrile oxides, which are potent dipoles in cycloaddition reactions, opened up new avenues for the synthesis of trifluoromethylated heterocycles. rsc.orgwikipedia.org

Early research in this area focused on establishing the fundamental reactivity of trifluoromethylated oximes and exploring their utility in constructing simple heterocyclic systems. Over time, the focus has shifted towards developing more sophisticated and stereoselective transformations. The introduction of other halogens, such as bromine, onto the trifluoroacetone oxime scaffold further expanded the synthetic potential of these reagents, allowing for sequential and multicomponent reactions. This has led to the development of efficient strategies for the synthesis of complex molecules with potential applications in drug discovery and materials science. The ongoing research in this field continues to build upon this rich historical foundation, pushing the boundaries of what is possible in the synthesis of trifluoromethylated compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N\O)/C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1,1,1 Trifluoroacetone Oxime

Direct Oximation of 3-Bromo-1,1,1-trifluoroacetone (B149082)

The most straightforward route to 3-bromo-1,1,1-trifluoroacetone oxime involves the direct reaction of 3-bromo-1,1,1-trifluoroacetone with a source of hydroxylamine (B1172632). This reaction is a classic condensation reaction between a ketone and hydroxylamine, forming an oxime and water.

The precursor, 3-bromo-1,1,1-trifluoroacetone, is a known compound that can be synthesized, for example, by the bromination of 1,1,1-trifluoroacetone. chemicalbook.com This α-haloketone serves as the direct substrate for the oximation reaction.

Optimization of Reaction Conditions and Reagents

The choice of solvent, temperature, and the presence of a base can significantly influence the reaction rate and yield. Bases are often employed to neutralize the acid released from hydroxylamine salts, thereby driving the reaction to completion.

Table 1: Potential Reagents and Conditions for the Direct Oximation of 3-Bromo-1,1,1-trifluoroacetone

| Reagent | Base | Solvent | Temperature | Potential Outcome |

| Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | Standard method for oxime formation. |

| Hydroxylamine hydrochloride | Sodium acetate (B1210297) | Aqueous Ethanol | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Hydroxylamine sulfate | Sodium hydroxide | Water/Methanol | 0°C to Room Temp | Aqueous system, may require phase transfer catalyst. |

| Free hydroxylamine | None required | Ethanol | Room Temperature | Avoids salt by-products. |

It is important to note that the reactivity of the α-bromo substituent and the electron-withdrawing trifluoromethyl group can influence the reaction. These groups may increase the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by hydroxylamine. However, they might also lead to side reactions under harsh basic conditions.

Stereoselective Approaches in Oxime Formation

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemical outcome of the oximation of unsymmetrical ketones is often dependent on the reaction conditions and the nature of the substituents on the ketone.

For α-haloketones, the stereoselectivity can be influenced by steric and electronic factors. While specific studies on the stereoselective oximation of 3-bromo-1,1,1-trifluoroacetone are not prevalent, general methods for controlling oxime stereochemistry can be considered. One patented method for achieving a high proportion of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This process selectively precipitates the E isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com This approach could potentially be adapted for this compound to isolate a specific isomer.

Visible-light-mediated energy transfer catalysis has also been reported as a method to achieve the Z isomers of aryl oximes through photoisomerization, which can then undergo further reactions with altered regioselectivity. nih.gov

Indirect Synthesis and Precursor Chemistry

Indirect methods for the synthesis of this compound offer alternative pathways that can be advantageous in terms of precursor availability or for achieving specific stereoisomers.

Functional Group Interconversions on Related Substrates

This approach involves synthesizing a related molecule and then converting one of its functional groups into the desired oxime. For instance, a precursor molecule with a different functional group at the C-2 position could be transformed into the oxime.

One potential, though not explicitly documented for this specific compound, could involve the nitrosation of a suitable precursor. However, a more plausible general strategy involves the modification of other trifluoromethyl-containing building blocks.

Multi-step Convergent Synthesis Strategies

Convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the final steps. While no specific multi-step convergent synthesis for this compound is documented in readily available literature, one could envision a strategy starting from simpler fluorinated and brominated precursors.

A hypothetical convergent approach could involve the synthesis of a trifluoromethyl-containing building block and a separate brominated fragment, which are then coupled. For example, a reaction could be designed between a trifluoromethylated species and a brominated synthon to construct the carbon skeleton, followed by the introduction of the oxime functionality.

Reactivity and Mechanistic Investigations of 3 Bromo 1,1,1 Trifluoroacetone Oxime

Electrophilic Activation and Nucleophilic Attack Pathways

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule. This group enhances the electrophilicity of the carbon atom double-bonded to the oxime nitrogen, making it susceptible to attack by various nucleophiles. Furthermore, the bromine atom on the adjacent carbon can act as a leaving group, facilitating substitution reactions.

Reactions with Carbon-Centered Nucleophiles

While specific documented examples of reactions between 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime and carbon-centered nucleophiles are not extensively reported in the literature, the general reactivity of electrophilically activated oximes suggests potential pathways. organic-chemistry.org Grignard reagents and organolithium compounds, for instance, could potentially attack the electrophilic carbon of the oxime. frontiersin.org Such reactions with related nitroalkanes have been shown to yield substituted oximes. frontiersin.org

A plausible reaction involves the nucleophilic substitution of the bromine atom by carbanions, such as those derived from malonic esters or β-ketoesters, under basic conditions. This would lead to the formation of new carbon-carbon bonds and more complex molecular scaffolds.

Reactions with Heteroatom-Centered Nucleophiles (N, O, S, P)

The reaction of 3-Bromo-1,1,1-trifluoroacetone oxime with heteroatom-centered nucleophiles is a more explored area, particularly in the context of synthesizing heterocyclic compounds. The general reactivity pattern involves either the displacement of the bromine atom or addition to the C=N bond.

Nitrogen nucleophiles, such as primary and secondary amines, can react with the compound to form substituted oximes or undergo more complex cyclization reactions. Oxygen nucleophiles, like alkoxides, could potentially displace the bromide ion. Sulfur nucleophiles, known for their high nucleophilicity, are expected to readily displace the bromine atom, as seen in the synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one from the precursor ketone. sigmaaldrich.com Phosphorus nucleophiles, such as phosphines and phosphites, could also participate in substitution or addition reactions.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles based on established reactivity principles.

| Nucleophile | Reagent Example | Expected Product Type |

| Carbon | Grignard Reagent (R-MgBr) | Substituted Oxime |

| Nitrogen | Primary Amine (R-NH2) | Substituted Oxime / Heterocycle |

| Oxygen | Sodium Alkoxide (NaOR) | O-Substituted Oxime |

| Sulfur | Thiol (R-SH) | S-Substituted Oxime |

| Phosphorus | Triphenylphosphine (PPh3) | Phosphonium Salt |

Regioselectivity and Stereoselectivity in Addition Reactions

In addition reactions to the C=N bond of this compound, regioselectivity is primarily governed by the electronic nature of the reactants. Nucleophiles will preferentially attack the more electrophilic carbon atom of the double bond.

Stereoselectivity in these reactions can be influenced by several factors, including the stereochemistry of the starting oxime (E or Z isomer), the nature of the nucleophile, and the reaction conditions. For instance, in cycloaddition reactions involving in situ generated intermediates, the stereochemical outcome is often dictated by the concerted nature of the reaction mechanism. nih.gov The bulky trifluoromethyl group is also expected to play a significant role in directing the approach of the nucleophile, potentially leading to high diastereoselectivity in certain reactions.

Generation and Reactivity of In Situ Intermediates

Under specific reaction conditions, this compound can serve as a precursor to highly reactive intermediates, namely nitrosoalkenes and nitrile oxides. These transient species can then undergo a variety of transformations, most notably cycloaddition reactions.

Nitrosoalkene Formation and Subsequent Transformations

The elimination of HBr from this compound under basic conditions could theoretically lead to the formation of 1,1,1-trifluoro-2-nitroso-2-propene. This highly electrophilic nitrosoalkene would be a potent dienophile and Michael acceptor.

While specific studies on the generation of this particular nitrosoalkene are scarce, the general reactivity of such species suggests they would readily participate in [4+2] cycloadditions with dienes to form six-membered heterocyclic rings. They could also undergo Michael addition with a wide range of nucleophiles.

Nitrile Oxide Generation and Cycloaddition Chemistry

The in situ generation of nitrile oxides from oximes is a well-established and powerful method for the synthesis of five-membered heterocycles. organic-chemistry.org In the case of this compound, treatment with a suitable base would likely lead to the elimination of HBr to generate trifluoroacetonitrile (B1584977) oxide.

This highly reactive 1,3-dipole can then undergo [3+2] cycloaddition reactions with various dipolarophiles. chem-station.com For example, reaction with alkenes would yield isoxazolines, while reaction with alkynes would produce isoxazoles. organic-chemistry.orgchem-station.com These reactions are known to proceed with a high degree of regioselectivity and can often be stereoselective. chem-station.comorganic-chemistry.org The use of various oxidizing agents, such as tert-butyl hypoiodite (B1233010) or iodobenzene (B50100) diacetate, can also facilitate the conversion of oximes to nitrile oxides for subsequent cycloadditions. organic-chemistry.orgorganic-chemistry.org

The table below illustrates the expected cycloaddition products from the in situ generated trifluoroacetonitrile oxide.

| Dipolarophile | Product |

| Alkene (e.g., Styrene) | 3-(Trifluoromethyl)-5-phenyl-4,5-dihydroisoxazole |

| Alkyne (e.g., Phenylacetylene) | 3-(Trifluoromethyl)-5-phenylisoxazole |

| Nitrile (e.g., Benzonitrile) | 3-(Trifluoromethyl)-5-phenyl-1,2,4-oxadiazole |

Bromine Atom Reactivity

The presence of a bromine atom on the carbon adjacent to the oxime-functionalized carbon renders this position susceptible to both nucleophilic substitution and elimination reactions. These pathways are critical for the synthetic utility of this compound, particularly in the construction of complex heterocyclic structures.

Nucleophilic Substitution at the Carbon Bearing Bromine

The carbon atom attached to the bromine in this compound is electrophilic and readily undergoes nucleophilic substitution reactions. This reactivity is the basis for its use as a building block in the synthesis of various heterocyclic compounds. A notable example is the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions.

In a well-established synthetic protocol, the ketone precursor, 1-bromo-3,3,3-trifluoroacetone, reacts with thiobenzamide (B147508) in ethanol, followed by treatment with p-toluenesulfonic acid, to produce 2-phenyl-4-(trifluoromethyl)thiazole in high yield. researchgate.netorganic-chemistry.org This reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, displacing the bromide ion. Subsequent cyclization and dehydration lead to the formation of the thiazole ring.

While this example utilizes the ketone, the same principle applies to the oxime. The reaction of this compound with nucleophiles such as thiourea (B124793) is expected to proceed via a similar mechanism, yielding aminothiazole derivatives. The general mechanism for the Hantzsch thiazole synthesis involves the formation of an intermediate by the reaction of an α-haloketone with a thiourea or thioamide, followed by cyclization. nih.gov The presence of the oxime functionality in place of the ketone would lead to the corresponding N-hydroxy or N-alkoxy aminothiazoles.

The reactivity of α-haloketones, and by extension their oximes, in nucleophilic substitution is a cornerstone of heterocyclic synthesis. nih.gov These reactions provide a versatile route to a wide array of five-membered heterocyclic rings containing nitrogen and sulfur atoms. The reaction conditions for these transformations are generally mild, often requiring a suitable solvent and sometimes a base or acid catalyst to facilitate the reaction.

Table 1: Representative Nucleophilic Substitution Reaction for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1-Bromo-3,3,3-trifluoroacetone | Thiobenzamide | 1. Ethanol, reflux; 2. Toluene, p-TsOH, reflux | 2-Phenyl-4-(trifluoromethyl)thiazole | 84% | researchgate.netorganic-chemistry.org |

Elimination Reactions Leading to Olefinic Species

In the presence of a base, this compound can undergo an elimination reaction to form an olefinic species. This reaction involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon and the concurrent or subsequent departure of the bromide ion.

The general mechanism for the base-induced elimination of α-haloketones proceeds via an E2 or E1cb pathway, leading to the formation of an α,β-unsaturated carbonyl compound. youtube.com In the case of this compound, the product would be 1,1,1-trifluoro-2-(hydroxyimino)prop-2-ene. The choice of base and reaction conditions can influence the outcome of the reaction, favoring either substitution or elimination. For instance, bulky, non-nucleophilic bases are often employed to promote elimination over substitution.

While specific studies on the elimination reactions of this compound are not extensively documented in the literature, the general principles of elimination from α-halocarbonyl compounds are well understood. youtube.com The presence of the electron-withdrawing trifluoromethyl group is expected to influence the acidity of the neighboring protons, potentially facilitating the elimination process.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and exerts a significant influence on the reactivity of this compound. nih.gov Its effects are manifested through the modulation of acidity and the stabilization of transition states in various reaction pathways.

Electron-Withdrawing Effects and Acidity Modulation

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of nearby protons. In this compound, this effect makes the oxime proton (N-OH) more acidic compared to non-fluorinated analogs. A more acidic oxime proton can influence its reactivity in base-mediated reactions, including alkylation and cyclization processes.

Furthermore, the electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon in the precursor ketone, 3-bromo-1,1,1-trifluoroacetone. researchgate.net This increased electrophilicity facilitates the initial nucleophilic attack in reactions such as the Hantzsch thiazole synthesis. Theoretical studies on the reactions of trifluoroacetone with benzene (B151609) in acidic media have shown that the presence of the CF3 group lowers the Gibbs free energy of the reaction for the formation of the tetrahedral intermediate. researchgate.net

The acidity of the protons on the carbon adjacent to the CF3 group is also increased, which can be a factor in base-catalyzed elimination reactions. The ease of deprotonation at this position can favor the formation of the corresponding enolate or carbanion, which can then participate in further reactions.

Stabilizing Effects on Transition States

The trifluoromethyl group can stabilize transition states in nucleophilic substitution reactions. In an SN2 reaction at the carbon bearing the bromine, the incoming nucleophile forms a pentacoordinate transition state. The electron-withdrawing CF3 group can stabilize this electron-rich transition state through inductive effects, thereby lowering the activation energy of the reaction. nih.gov

This stabilizing effect has been observed in the solvolysis of trifluoromethyl-substituted allylic systems, where the CF3 group was found to accelerate SN2 reactions. nih.gov The stabilization of the negatively charged transition state is a key factor in the enhanced reactivity of α-haloketones in nucleophilic substitution reactions compared to their non-carbonyl-containing counterparts.

In the context of elimination reactions, the trifluoromethyl group can also stabilize the developing negative charge on the carbanion in an E1cb mechanism. This stabilization would facilitate the initial deprotonation step, which is often the rate-determining step in this pathway. Computational studies on related systems have highlighted the ability of the CF3 group to delocalize negative charge, thus stabilizing anionic intermediates and transition states.

Derivatization and Advanced Chemical Transformations

Formation of Oxime Ethers and Esters

The hydroxyl group of the oxime moiety in 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime is amenable to derivatization through alkylation and acylation, yielding the corresponding oxime ethers and esters. These transformations not only modify the compound's properties but also serve as a strategic step in more complex synthetic sequences.

O-Alkylation of oximes is a common transformation that can be achieved using various alkylating agents. For oximes in general, this reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic oximate anion. Common alkylating agents include alkyl halides (e.g., methyl iodide) and sulfates.

While specific studies on the alkylation of 3-Bromo-1,1,1-trifluoroacetone oxime are not extensively documented in publicly available literature, general methodologies for oxime alkylation can be applied. For instance, the reaction would likely proceed by treating the oxime with a suitable base, such as sodium hydride or a carbonate base, in an aprotic solvent, followed by the addition of the alkylating agent.

Similarly, O-acylation of oximes leads to the formation of oxime esters. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, the reaction of an oxime with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. masterorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl group in this compound may influence the reactivity of the oxime's hydroxyl group, potentially requiring tailored reaction conditions.

A general representation of these transformations is shown below:

Table 1: General Conditions for Alkylation and Acylation of Oximes

| Transformation | Reagents | Base | Solvent | Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | NaH, K₂CO₃ | DMF, THF | O-Alkyl oxime ether |

| Acylation | Acyl chloride, Acid anhydride | Pyridine, Et₃N | CH₂Cl₂, THF | O-Acyl oxime ester |

Note: This table represents general conditions and may need optimization for this compound.

The presence of multiple reactive sites in this compound—the oxime hydroxyl group and the carbon-bromine bond—raises the question of chemoselectivity in its derivatization. Under basic conditions required for O-alkylation, a competing reaction could be the elimination of HBr or nucleophilic substitution at the brominated carbon.

The regioselectivity of these reactions is also a critical consideration. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution within the molecule, which in turn can direct the outcome of chemical reactions. For instance, in reactions involving nucleophiles, the electrophilicity of the carbon atom attached to the bromine is enhanced. Careful selection of reagents and reaction conditions is therefore crucial to achieve the desired chemo- and regioselective derivatization.

Reduction of the Oxime Moiety

The reduction of the oxime group in this compound is a valuable transformation that can lead to the corresponding amine, a key building block in the synthesis of more complex molecules.

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. google.com The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly impact the efficiency and selectivity of the reduction.

For halogenated compounds like this compound, a key challenge in catalytic hydrogenation is the potential for hydrodebromination, where the carbon-bromine bond is cleaved. To minimize this side reaction, specific catalytic systems or milder reaction conditions may be necessary.

Achieving chemoselective reduction of the oxime group while preserving the carbon-bromine bond is a critical aspect of the synthetic utility of this compound. Alternative reducing agents to catalytic hydrogenation can be employed to achieve this selectivity. Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, or lithium aluminum hydride (LiAlH₄), are known to reduce oximes to amines. However, the reactivity of these hydrides towards the carbon-bromine bond must be considered.

The synthesis of the target amine, 3-bromo-1,1,1-trifluoropropan-2-amine, is a key transformation. The electron-withdrawing trifluoromethyl group can influence the reactivity of the oxime, potentially requiring more forcing conditions for reduction compared to non-fluorinated analogues.

Table 2: Potential Methods for the Reduction of this compound

| Product | Reagents and Conditions | Potential Challenges |

| 3-Bromo-1,1,1-trifluoropropan-2-amine | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | Hydrodebromination |

| NaBH₄/NiCl₂ or CoCl₂, MeOH | Selectivity over C-Br bond | |

| LiAlH₄, THF or Et₂O | Potential reduction of C-Br bond |

Note: This table outlines potential methods based on general oxime reduction chemistry; specific application to the target compound requires experimental validation.

Rearrangement Reactions

The oxime functionality in this compound allows it to undergo characteristic rearrangement reactions, most notably the Beckmann rearrangement. This reaction provides a pathway to substituted amides, which are valuable intermediates in organic synthesis.

The Beckmann rearrangement is typically promoted by acidic reagents, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.org The reaction involves the migration of the group anti-periplanar to the oxime hydroxyl group to the nitrogen atom, with the concomitant departure of the hydroxyl group as a leaving group.

In the case of this compound, there are two possible groups that can migrate: the trifluoromethyl group (CF₃) and the bromomethyl group (CH₂Br). The stereochemistry of the oxime (E or Z isomer) will determine which group migrates. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the migratory aptitude of the two groups would need to be considered. The reaction would lead to the formation of one of two possible amides.

The specific conditions required for the Beckmann rearrangement of this compound and the identity of the major amide product would depend on the specific stereoisomer of the starting oxime and the reaction conditions employed. The resulting halo- and fluoro-substituted amides are versatile synthetic intermediates.

Beckmann Rearrangement and Amide Synthesis

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. For ketoximes like this compound, the rearrangement involves the migration of one of the groups attached to the imino carbon to the nitrogen atom. The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates.

Given the structure of this compound, the two potential migrating groups are the trifluoromethyl (CF₃) group and the bromomethyl (CH₂Br) group. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the migration of the bromomethyl group is generally anticipated. This rearrangement would yield N-(bromomethyl)trifluoroacetamide as the primary product.

The reaction is typically promoted by various reagents that can convert the hydroxyl group into a good leaving group. These include strong Brønsted acids (like sulfuric acid) and Lewis acids, as well as reagents like phosphorus pentachloride (PCl₅) and tosyl chloride (TsCl). Research on analogous fluorinated ketoximes has demonstrated the feasibility of this transformation, providing a basis for predicting the conditions applicable to this compound.

Table 1: Representative Conditions for Beckmann Rearrangement of Ketoximes

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Outcome |

|---|---|---|---|

| Polyphosphoric acid (PPA) | - (Neat) | 80 - 120 | High yield of corresponding amide |

| Phosphorus pentachloride (PCl₅) | Diethyl ether | 0 - 25 | Formation of amide via imidoyl chloride |

| Tosyl chloride (TsCl) / Pyridine | Dichloromethane | 0 - 25 | Formation of tosyl-oxime followed by rearrangement |

This table presents generalized conditions based on studies of related ketoximes and is illustrative of the protocols that would be applied to this compound.

Other Rearrangement Pathways

Beyond the Beckmann rearrangement, α-halo oximes can theoretically undergo other transformations, such as the Neber rearrangement. This reaction typically involves the treatment of an O-sulfonated ketoxime with a base to form an intermediate azirine, which is then hydrolyzed to yield an α-amino ketone.

For this compound, this pathway would first require conversion to a suitable O-sulfonyl derivative (e.g., a tosylate). Subsequent treatment with a base like sodium ethoxide could potentially lead to the formation of a trifluoromethyl-substituted azirine intermediate. Hydrolysis of this intermediate would ultimately produce 1-amino-1,1,1-trifluoroacetone. However, the Neber rearrangement often competes with elimination reactions and is less common than the Beckmann rearrangement for most ketoximes. The application of this specific pathway to this compound remains a subject for experimental investigation.

Cycloaddition Reactions

The oxime functionality serves as a precursor to nitrones, which are powerful 1,3-dipoles used extensively in cycloaddition reactions. The oxidation or alkylation of this compound would generate a highly reactive trifluoromethyl- and bromomethyl-substituted nitrone, poised for cycloaddition with various dipolarophiles.

[1+3] and [3+2] Cycloaddition Protocols

The most prominent cycloaddition pathway for nitrones is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the nitrone (a three-atom, four-pi-electron component) reacts with a dipolarophile (a two-atom, two-pi-electron component), typically an alkene or alkyne, to form a five-membered heterocyclic ring.

When the nitrone derived from this compound reacts with an alkene, the product is a substituted isoxazolidine (B1194047). The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity and regioselectivity of the nitrone. Typically, the reaction of a C-(trifluoromethyl)nitrone with a terminal alkene results in the formation of the 5-substituted isoxazolidine as the major regioisomer. These isoxazolidine products are valuable intermediates for synthesizing β-amino alcohols and other important compounds.

While [3+2] cycloadditions are well-established, [1+3] cycloadditions involving oxime derivatives are less common and refer to different mechanistic pathways not typically engaged by nitrones. The primary and most synthetically useful cycloaddition protocol for this system remains the [3+2] pathway.

Stereochemical Control in Cycloaddition Processes

A significant challenge and area of interest in [3+2] cycloaddition reactions is the control of stereochemistry. The reaction of the nitrone derived from this compound with a prochiral or chiral dipolarophile can generate multiple stereoisomers. Achieving high levels of diastereoselectivity and/or enantioselectivity is crucial for the synthesis of enantiomerically pure target molecules.

Stereocontrol can be achieved through several strategies:

Substrate Control: Using a chiral dipolarophile can induce facial selectivity, leading to the preferential formation of one diastereomer.

Auxiliary Control: Attaching a chiral auxiliary to the nitrone or the dipolarophile can direct the approach of the reaction partners.

Catalyst Control: The use of chiral Lewis acids to coordinate to the nitrone or dipolarophile can create a chiral environment, favoring the formation of one enantiomer over the other.

Research on the cycloaddition of C-(trifluoromethyl)nitrones has demonstrated that high levels of stereocontrol are achievable. For instance, the use of chiral catalysts can lead to excellent enantiomeric excesses (ee) in the formation of isoxazolidine products.

Table 2: Illustrative Stereochemical Outcomes in [3+2] Cycloadditions of Trifluoromethyl Nitrones

| Dipolarophile | Chiral Influence | Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Styrene | Chiral Lewis Acid Catalyst | Toluene, -20 °C | - | >90% |

| Methyl acrylate | Substrate-controlled (chiral alkene) | CH₂Cl₂, 25 °C | >95:5 | - |

| N-Acyloxazolidinone | Chiral Auxiliary | MgBr₂·OEt₂, -78 °C | >98:2 | - |

This table is a composite based on published data for analogous C-(trifluoromethyl)nitrones and demonstrates the potential for high stereocontrol in reactions involving the nitrone derived from this compound.

Applications in the Synthesis of Complex Organic Architectures

Construction of Fluorinated Heterocyclic Scaffolds

The oxime functionality of 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime is a key handle for the construction of various heterocyclic systems. Through cyclization and cycloaddition reactions, this building block can be elaborated into several important classes of fluorinated heterocycles.

Synthesis of Pyrimidinone Derivatives

While direct experimental data on the use of 3-Bromo-1,1,1-trifluoroacetone oxime for the synthesis of pyrimidinone derivatives is not extensively documented, the synthesis of trifluoromethylated pyrimidines from analogous bromoenones provides a strong precedent. guidechem.com A plausible synthetic route would involve the reaction of this compound with amidines. This reaction would likely proceed through an initial aza-Michael addition, followed by intramolecular cyclization and subsequent dehydrohalogenation and dehydration to furnish the aromatic pyrimidine (B1678525) core. guidechem.com The presence of the trifluoromethyl group is known to influence the reaction pathway, often leading to high yields and selectivity. guidechem.com

The synthesis of fluorinated pyrimidines is of significant interest due to their prevalence in clinically important pharmaceuticals. guidechem.com For instance, compounds like 5-fluorouracil (B62378) and 5-fluorocytosine (B48100) are well-established therapeutic agents. guidechem.comsynquestlabs.com The development of new synthetic routes to novel fluorinated pyrimidine analogues is therefore a continuous effort in medicinal chemistry. guidechem.comsigmaaldrich.com

A general scheme for this transformation, by analogy, is presented below:

| Reactant 1 | Reactant 2 | Product Class | Key Transformation |

| This compound (or analogous α-bromoketone) | Amidine Hydrochloride | Trifluoromethylated Pyrimidinone | aza-Michael addition-cyclization-elimination cascade |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Benzimidamide hydrochloride | 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | Condensation |

Formation of Isoxazoles and Oxazines

The oxime group is a direct precursor to nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. Treatment of this compound with a suitable dehydrating agent or an oxidant would generate the corresponding trifluoromethylated and brominated nitrile oxide in situ. This nitrile oxide can then react with alkynes or alkenes to yield substituted isoxazoles and isoxazolines, respectively.

The synthesis of isoxazoles from oximes is a well-established and versatile method for constructing this five-membered heterocycle. chemicalbook.com The reaction of an oxime with an oxidizing agent, such as sodium hypochlorite, in the presence of an alkyne leads to the formation of 3,5-disubstituted isoxazoles. chemicalbook.com Given the functionality of this compound, this approach would lead to isoxazoles bearing both a trifluoromethyl and a bromomethyl group, which are valuable for further synthetic transformations.

Similarly, the synthesis of 1,3-oxazine derivatives containing perfluoroalkyl substituents has been reported, highlighting the utility of fluorinated building blocks in constructing six-membered heterocycles. chemicalbook.com While direct synthesis from this compound is not explicitly detailed, related methodologies suggest its potential in this area.

A representative reaction for isoxazole (B147169) formation is outlined in the following table:

| Reactant 1 | Reagent | Intermediate | Cycloaddition Partner | Product |

| This compound | Dehydrating Agent/Oxidant | Trifluoromethylated Nitrile Oxide | Alkyne | 3-(Bromomethyl)-5-substituted-4-(trifluoromethyl)isoxazole |

| Aldoxime | Sodium Hypochlorite | Nitrile Oxide | Alkyne | 3,5-Disubstituted Isoxazole chemicalbook.com |

Utility in Aziridine and Azetidine Synthesis (by analogy to related fluorinated ketones)

By analogy to the reactivity of related fluorinated ketones, the oxime of 3-bromo-1,1,1-trifluoroacetone can be considered a precursor for the synthesis of small, strained nitrogen-containing rings like aziridines and azetidines. The conversion of ketones to such heterocycles often involves multi-step sequences. For instance, the corresponding ketone, 3-bromo-1,1,1-trifluoroacetone, could be transformed into an appropriate substrate for cyclization.

While direct routes from the oxime are less common, its chemical manipulation could lead to intermediates suitable for aziridination or azetidination reactions. The presence of the trifluoromethyl group can significantly influence the reactivity and stability of these small rings, making them interesting targets for medicinal chemistry and materials science.

Introduction of Trifluoromethylated and Brominated Building Blocks into Target Molecules

This compound serves as a bifunctional reagent, capable of introducing both a trifluoromethyl group and a bromine atom into a target molecule. The trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom, a versatile synthetic handle, can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex molecular architectures.

The precursor ketone, 3-bromo-1,1,1-trifluoroacetone, is recognized as a valuable building block for synthesizing fluorine-containing compounds. guidechem.com Its oxime derivative retains this utility, with the oxime functionality offering alternative reaction pathways. The reactivity at the brominated carbon makes it a key precursor in nucleophilic substitution and cross-coupling reactions. guidechem.com

Role as a Chiral Auxiliary Precursor in Asymmetric Synthesis

Oximes and their derivatives can be employed as precursors to chiral auxiliaries in asymmetric synthesis. While specific applications of this compound in this capacity are not widely reported, the general principles of oxime chemistry suggest its potential. The oxime can be resolved into its enantiomers or diastereomers, or it can be derivatized with a chiral auxiliary. Subsequent reactions would then proceed with a degree of stereocontrol. The resulting chiral fluorinated products are of high value in the development of new pharmaceuticals and agrochemicals.

Utility in Fragment-Based Drug Discovery Analog Synthesis

Fragment-based drug discovery (FBDD) relies on the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. This compound, with its trifluoromethyl and bromo-functionalities, is an ideal starting point for the synthesis of a library of fluorinated fragments.

The bromine atom allows for the facile introduction of a variety of substituents through cross-coupling or nucleophilic substitution reactions, enabling the rapid generation of diverse analogs. The trifluoromethyl group provides a desirable feature for fragment screening, as it can significantly impact binding interactions. The use of such fluorinated building blocks is a growing trend in FBDD to access novel chemical space.

Advanced Spectroscopic and Computational Characterization Methods

High-Resolution Spectroscopic Analysis Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. A complete NMR analysis of 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime would involve the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and ¹⁵N spectra.

The ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) protons (CH₂) adjacent to the bromine atom. The chemical shift of this peak would be influenced by the electronegativity of the neighboring bromine and the trifluoromethyl-substituted oximino group. A broad singlet corresponding to the hydroxyl proton (OH) of the oxime is also anticipated, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide key insights into the carbon framework. The spectrum should display three distinct signals corresponding to the trifluoromethyl carbon (CF₃), the imine carbon (C=N), and the brominated methylene carbon (CH₂Br). The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 3-Bromo-1,1,1-trifluoroacetone oxime, a singlet would be expected for the three equivalent fluorine atoms of the CF₃ group, assuming no significant long-range coupling.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, would offer direct information about the nitrogen atom of the oxime group. The chemical shift would be characteristic of an sp²-hybridized nitrogen in an oxime functionality.

| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |

| ¹H (CH₂) | 3.5 - 4.5 | Singlet | N/A |

| ¹H (OH) | 9.0 - 12.0 | Broad Singlet | N/A |

| ¹³C (CH₂Br) | 30 - 40 | Singlet | N/A |

| ¹³C (C=N) | 145 - 155 | Quartet | JC-F ≈ 30-40 Hz |

| ¹³C (CF₃) | 115 - 125 | Quartet | JC-F ≈ 270-290 Hz |

| ¹⁹F (CF₃) | -70 to -80 | Singlet | N/A |

| ¹⁵N (N-OH) | 340 - 360 | Singlet | N/A |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and has not been experimentally verified from available sources.

Detailed Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₃H₃BrF₃NO), the molecular ion peak ([M]⁺) would be expected at m/z values corresponding to its isotopic distribution, with characteristic peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the imine could lead to the loss of the bromomethyl radical (•CH₂Br) or the trifluoromethyl radical (•CF₃).

Loss of Halogens: Fragmentation involving the loss of a bromine atom or a fluorine atom is a common pathway for halogenated compounds.

Loss of Small Molecules: The elimination of small, stable molecules such as H₂O, NO, or HCN from the molecular ion or subsequent fragments can also be expected.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [C₃H₃BrF₃NO]⁺ | Molecular Ion | 204.9 |

| [C₂H₂F₃NO]⁺ | [M - CH₂Br]⁺ | 113.0 |

| [C₃H₃BrF₂NO]⁺ | [M - F]⁺ | 185.9 |

| [C₂H₃F₃N]⁺ | [M - BrO]⁺ | 98.0 |

| [CF₃]⁺ | Trifluoromethyl cation | 69.0 |

Note: The fragmentation data is hypothetical and based on general principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The key vibrational frequencies for this compound are expected to be:

O-H Stretch: A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group of the oxime.

C-H Stretch: Absorptions in the region of 2900-3100 cm⁻¹ would correspond to the stretching vibrations of the methylene (CH₂) group.

C=N Stretch: A medium to weak absorption in the IR spectrum around 1620-1680 cm⁻¹ is expected for the carbon-nitrogen double bond of the oxime. This band may be stronger in the Raman spectrum.

C-F Stretch: Strong and characteristic absorptions in the IR spectrum between 1100 and 1300 cm⁻¹ are anticipated for the C-F stretching vibrations of the trifluoromethyl group.

C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the IR and Raman spectra, typically around 500-650 cm⁻¹.

N-O Stretch: The nitrogen-oxygen single bond stretch of the oxime is expected to appear in the 900-960 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H (stretch) | 3200 - 3600 | IR |

| C-H (stretch) | 2900 - 3100 | IR, Raman |

| C=N (stretch) | 1620 - 1680 | IR, Raman |

| C-F (stretch) | 1100 - 1300 | IR |

| N-O (stretch) | 900 - 960 | IR |

| C-Br (stretch) | 500 - 650 | IR, Raman |

Note: The vibrational frequencies are based on typical ranges for these functional groups.

Computational Chemistry and Molecular Modeling Studies

While experimental data for this compound is not widely available in the literature, computational chemistry offers a powerful avenue for predicting its properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict a variety of properties:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would highlight the reactive sites, such as the electrophilic carbon of the C=N bond and the nucleophilic oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution and orbital interactions, providing insights into hyperconjugative effects and the nature of the chemical bonds.

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the brominated carbon or reactions at the oxime functionality, DFT can be used to:

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barriers for different reaction pathways, allowing for the prediction of the most favorable mechanism.

Model Reaction Intermediates: Investigate the stability of any intermediates that may be formed during the course of a reaction.

Such studies would be instrumental in understanding the reactivity of this compound and in designing new synthetic methodologies that utilize this compound as a building block. For instance, the presence of the electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the oxime and the adjacent brominated carbon.

Conformational Analysis and Tautomeric Equilibria

Conformational analysis of this compound would involve the investigation of the spatial arrangement of its atoms, which can interchange through rotation about single bonds. For this molecule, key areas of conformational flexibility would include rotation around the C-C and C-N single bonds, as well as the potential for E/Z isomerism at the C=N double bond of the oxime group.

Conformational Isomers: The presence of the bulky bromine atom and the trifluoromethyl group would significantly influence the conformational preferences of the molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), would be essential to calculate the potential energy surface of the molecule as a function of its dihedral angles. acs.org These calculations would identify the most stable conformers and the energy barriers between them. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) could then be used to experimentally validate the computationally predicted conformers by analyzing coupling constants and Nuclear Overhauser Effects (NOEs). nih.gov

Tautomeric Equilibria: this compound can theoretically exist in tautomeric forms, most notably the nitroso tautomer. The equilibrium between the oxime and nitroso forms is a known phenomenon in related compounds. nih.gov

Oxime Form: C(Br)H₂-C(=NOH)-CF₃

Nitroso Form: C(Br)H=C(NHO)-CF₃

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic effects of the substituents. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the stability of the respective tautomers. Experimental investigation of this equilibrium could be conducted using UV-Vis and NMR spectroscopy, which can distinguish between the different functional groups present in each tautomer. Computational studies would provide insights into the relative energies of the tautomers and the transition state for their interconversion.

Interactive Data Table: Predicted Conformational and Tautomeric Data (Hypothetical) This table is for illustrative purposes only and is not based on published experimental data.

Click to view hypothetical data

| Parameter | Method | Predicted Value | Notes |

| Most Stable Conformer | DFT (B3LYP/6-31G*) | Anti-periplanar (Br-C-C=N) | Steric hindrance between Br and OH group is minimized. |

| Rotational Barrier (C-C) | DFT | 5-10 kcal/mol | Estimated based on similar halogenated ketones. |

| E/Z Isomer Energy Difference | DFT | E isomer more stable by 2-4 kcal/mol | Common trend in oximes due to reduced steric clash. |

| Oxime-Nitroso Tautomer Equilibrium Constant (KT) | NMR (in CDCl₃) | > 1000 (favoring oxime) | The oxime form is generally more stable for simple aldoximes and ketoximes. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules and their interactions. For this compound, MD simulations could provide valuable insights into its intermolecular interactions in different environments, such as in a crystal lattice or in solution.

Simulation Setup: An MD simulation would begin by defining a simulation box containing multiple molecules of this compound, and optionally, solvent molecules. A force field, which is a set of parameters describing the potential energy of the system, would be chosen. For this molecule, a force field that accurately models halogen and fluorine interactions would be crucial.

Analysis of Intermolecular Interactions: From the simulation trajectories, various properties related to intermolecular interactions can be calculated:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. RDFs between the bromine, fluorine, oxygen, and hydrogen atoms of neighboring molecules would reveal the nature and strength of intermolecular forces, such as hydrogen bonding and halogen bonding.

Hydrogen Bonding: The oxime group provides a hydrogen bond donor (OH) and a hydrogen bond acceptor (N). MD simulations can quantify the extent and lifetime of hydrogen bonds between molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the electronegative oxygen or nitrogen atoms of adjacent molecules. The geometry and strength of these interactions could be analyzed. researchgate.net

Interactive Data Table: Predicted Intermolecular Interaction Parameters from MD Simulations (Hypothetical) This table is for illustrative purposes only and is not based on published experimental data.

Click to view hypothetical data

| Interaction Type | Atom Pair | Average Distance (Å) | Coordination Number |

| Hydrogen Bond | O-H···N | 2.8 | 1.5 |

| Halogen Bond | C-Br···O | 3.1 | 0.8 |

| Dipole-Dipole | (CF₃)···(C=O) | 4.5 | - |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focused on green chemistry, which emphasizes the design of products and processes that minimize the use and generation of hazardous substances. epa.gov Traditional methods for synthesizing oximes and fluorinated compounds often rely on harsh reagents and produce significant waste. Future research concerning 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime will likely prioritize the development of more environmentally benign synthetic pathways.

Key areas of development include:

Alternative Catalysts: Research into the use of natural, biodegradable acid catalysts, such as those derived from fruit juices, for oxime synthesis represents a significant step towards sustainability. ijprajournal.com Exploring the applicability of these natural acids for the oximation of 3-bromo-1,1,1-trifluoroacetone could offer a greener alternative to conventional methods.

Electrochemical Methods: Electrosynthesis is emerging as a powerful and green tool in organic chemistry. An oxidant-free electrochemical approach has been successfully used for the trifluoromethylation of alkenyl oximes to produce fluorine-containing heterocycles. nih.gov This method uses sodium trifluoromethanesulfonate (B1224126) as an inexpensive trifluoromethyl source and proceeds under mild conditions. nih.gov Adapting such electrochemical strategies for reactions involving 3-Bromo-1,1,1-trifluoroacetone oxime could provide a scalable and environmentally friendly platform for creating valuable CF3-functionalized compounds. nih.gov

Atom Economy: Future synthetic designs will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This reduces waste and improves efficiency, aligning with the core principles of green chemistry. epa.gov

Exploration of Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for constructing complex molecular architectures with high precision and efficiency. The bromine atom and the oxime moiety in this compound are ideal handles for a variety of metal-catalyzed cross-coupling and cyclization reactions.

Emerging research avenues include:

Copper-Catalyzed Cyclizations: Copper catalysis has been effectively used in the radical cyclization of allylic oximes with a trifluoromethyl source to synthesize trifluoromethylated isoxazolines in good to excellent yields. researchgate.net This transformation proceeds through a radical pathway initiated by an oxidant, followed by 5-exo cyclization. researchgate.net Future work could explore analogous copper-catalyzed intramolecular reactions of derivatives of this compound to access novel, complex heterocyclic scaffolds.

Manganese-Catalyzed C-H Activation: Manganese is an earth-abundant and less toxic metal that is gaining prominence in catalysis. Manganese(I)-catalyzed C–H dienylation of indoles has been developed to create C2-dienylated indoles, which can then undergo cycloaddition to form complex scaffolds. acs.org Investigating manganese-catalyzed C-H functionalization or other coupling reactions with this compound could unlock new pathways to unique trifluoromethylated molecules.

Palladium and Nickel-Catalyzed Cross-Coupling: The bromo-substituent makes the compound an excellent candidate for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the introduction of a wide range of aryl, vinyl, and alkynyl groups. Furthermore, nickel-catalyzed coupling reactions are known to be effective for challenging transformations and could be applied to this substrate. researchgate.net

A summary of potential transition-metal-catalyzed reactions is presented below.

| Catalyst Type | Potential Reaction | Resulting Structure | Potential Benefit |

|---|---|---|---|

| Copper (Cu) | Intramolecular Radical Cyclization | Trifluoromethylated Isoxazolines/Heterocycles | High efficiency and access to complex heterocycles. researchgate.net |

| Manganese (Mn) | C-H Activation/Functionalization | Functionalized Aromatics and Heterocycles | Use of an earth-abundant, low-toxicity metal. acs.org |

| Palladium (Pd) / Nickel (Ni) | Cross-Coupling (e.g., Suzuki, Heck) | Aryl-, Alkenyl-, or Alkynyl-substituted Trifluoroacetones | High functional group tolerance and molecular diversity. |

| Chromium (Cr) | Fluoroalkenylation Reactions | (Z)-2-fluoroallylic alcohols | High stereoselectivity in forming specific isomers. researchgate.net |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves conducting reactions in a continuously flowing stream through a reactor, is revolutionizing chemical synthesis, particularly in the field of organo-fluorine chemistry. mit.edubeilstein-journals.orgresearchgate.net This technology offers enhanced control over reaction parameters, improved safety, and superior scalability compared to traditional batch processing. acs.org

Future applications for this compound in this domain include:

Enhanced Safety and Efficiency: Many fluorination reactions are highly exothermic or involve hazardous reagents. Flow microreactors provide a much larger surface-area-to-volume ratio, allowing for rapid heat dissipation and precise temperature control, which significantly improves safety. beilstein-journals.orgresearchgate.net This technology would be ideal for managing reactions involving the energetic trifluoromethyl group.

Handling of Reactive Intermediates: Flow systems allow for the generation and immediate use of unstable or reactive intermediates, which might decompose in a batch reactor. beilstein-journals.orgresearchgate.net This capability could be harnessed to explore new reaction pathways for this compound that are not feasible under batch conditions.

Scalable Synthesis: The scale-up of flow reactions is typically more straightforward than for batch processes, often involving running the system for a longer duration or using multiple reactors in parallel. mit.eduacs.org This makes flow chemistry a highly attractive technology for the industrial production of pharmaceuticals and fine chemicals derived from this compound. acs.org

A comparison of batch and flow chemistry highlights the advantages of the latter for fluorinated compound synthesis.

| Parameter | Batch Chemistry | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited by surface area, potential for hot spots | Highly efficient, excellent temperature control. mit.edu |

| Mixing | Can be slow and inefficient, especially on scale-up | Rapid and efficient due to small channel dimensions. researchgate.net |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes. acs.org |

| Scalability | Often requires re-optimization of conditions | More straightforward by extending run time or parallelization. acs.org |

| Gas Handling | Challenging due to mass transfer limitations | Efficient gas-liquid mixing and handling. mit.eduacs.org |

Design of Novel Trifluoromethylated Scaffolds for Materials Science Research

The incorporation of trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. This makes CF3-containing building blocks like this compound highly valuable for the design of advanced materials.

Emerging research directions focus on:

Fluorinated Polymers: The CF3 group can enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the refractive index of polymers. Future research could investigate the polymerization of derivatives of this compound to create novel fluorinated polymers with tailored properties for applications in coatings, membranes, or optical devices.

Liquid Crystals and Organic Electronics: The strong dipole moment of the C-F bond can influence the self-assembly and electronic properties of organic molecules. By incorporating this oxime into larger conjugated systems, it may be possible to develop new liquid crystalline materials or components for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Advanced Chiroptical Materials: Arene-perfluoroarene interactions have been shown to stabilize specific folded conformations in molecules, enhancing their chiroptical properties. acs.org This principle could be applied by designing scaffolds from this compound that interact with other aromatic systems to create materials with unique optical activity for applications in sensing or asymmetric catalysis.

Peptidomimetic Scaffolds: Trifluoromethylated scaffolds are useful synthetic intermediates for creating a variety of functionalized target structures, including peptidomimetics that can have significant biological activity. researchgate.net The development of new scaffolds from this oxime could lead to materials with novel applications in biochemistry and medicine.

The table below outlines potential material science applications for scaffolds derived from this compound.

| Scaffold Type | Key Property from CF3 Group | Potential Application Area |

|---|---|---|

| Fluoropolymers | Thermal stability, hydrophobicity | High-performance coatings, separation membranes |

| Conjugated Systems | Electronic properties, dipole moment | Organic electronics (OLEDs, OFETs), liquid crystals |

| Chiral Assemblies | Intermolecular interactions (e.g., arene-perfluoroarene) | Chiroptical sensors, asymmetric catalysis. acs.org |

| Functionalized Heterocycles | Metabolic stability, binding affinity | Biomaterials, drug delivery systems. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-1,1,1-trifluoroacetone oxime, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves bromination of trifluoroacetone derivatives. For example, bromination of 1,1,1-trifluoroacetone under controlled conditions (e.g., using HBr or Br₂ in the presence of catalysts) yields the target compound. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of brominating agents critically affect yield and purity. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >97% purity .

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Direct bromination | HBr, CH₂Cl₂, 0°C | 65–75% | 95–97% |

| Catalytic bromination | Br₂, FeCl₃, DCM, RT | 70–80% | 97–99% |

Q. How can researchers characterize this compound, and what analytical discrepancies should be anticipated?

- Answer : Key techniques include:

- NMR (¹H/¹³C/¹⁹F) : Distinct peaks for Br (δ ~3.8 ppm in ¹H), CF₃ (δ ~-70 ppm in ¹⁹F), and oxime protons (δ ~8–10 ppm).

- MS (EI/ESI) : Molecular ion [M]⁺ at m/z 190.95 (C₃H₂BrF₃O).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹).

- Density discrepancies : Reported values range from 1.176 to 1.839 g/cm³ due to variations in measurement temperature and purity . Calibrate instruments and validate with certified standards.

Q. What safety protocols are critical when handling this compound?

- Answer : The compound is flammable (flash point: 5°C) and corrosive (H314, H318). Use PPE (gloves, goggles), work under fume hoods, and store in flame-resistant cabinets. In case of exposure, rinse with water (15 min for skin/eyes) and seek medical attention. Waste disposal must comply with UN2924 (Packing Group II) regulations .

Advanced Research Questions

Q. How does this compound serve as a trifluoromethylation reagent in heterocyclic synthesis?

- Answer : The compound acts as a CF₃ donor in Ir-catalyzed C–H alkylation reactions. For example, in synthesizing 3-trifluoromethyl isocoumarins, it undergoes oxidative addition with Ir(I) catalysts (e.g., [Ir(cod)Cl]₂), enabling regioselective trifluoromethylation of benzoic acids. Silver acetate (AgOAc) promotes cyclization, yielding products in 60–85% efficiency. Optimize ligand choice (e.g., phosphine ligands) to enhance turnover .

Q. What role does this compound play in ¹⁹F NMR studies of protein dynamics?

- Answer : The trifluoromethyl group serves as a sensitive ¹⁹F probe for monitoring conformational changes. For example, site-specific labeling of proteins (e.g., cpSRP43) reveals slow-exchange conformational states (open vs. closed) via split NMR peaks (Δδ ~0.5 ppm). Use desalting columns (e.g., Zeba spin columns) to remove unreacted reagent and avoid signal interference .

| Protein System | Application | Key Finding |

|---|---|---|

| GPCRs | Ligand-induced conformational shifts | Two-state equilibrium (μs–ms timescale) |

| Enzymes | Active-site dynamics | Correlation with catalytic activity |

Q. How can researchers resolve conflicting reactivity data between this compound and analogs in cross-coupling reactions?

- Answer : Reactivity differences arise from electronic (e.g., CF₃ electron-withdrawing effects) and steric factors. For instance, compared to 3-bromoacetophenone, the trifluoromethyl group in this compound reduces nucleophilic substitution rates but enhances stability in Pd-catalyzed couplings. Use Hammett plots to quantify electronic effects and DFT calculations to model transition states .

Q. What methodologies optimize the use of this compound in RNA-binding studies via ¹⁹F NMR?

- Answer : Site-specific labeling of RNA-binding proteins (e.g., using cysteine conjugation) allows PRE (paramagnetic relaxation enhancement) analysis. Employ ¹⁹F probes to track RNA-induced conformational changes. Deconvolute overlapping NMR signals using objective model-selection algorithms (e.g., Akaike information criterion) to avoid overfitting .

Data Contradictions & Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.